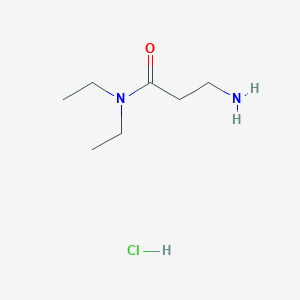

3-Amino-N,N-diethylpropanamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-N,N-diethylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-3-9(4-2)7(10)5-6-8;/h3-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRWOYMCZBMHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590439 | |

| Record name | N,N-Diethyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34105-56-1 | |

| Record name | N,N-Diethyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34105-56-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-N,N-diethylpropanamide Hydrochloride: A Technical Overview

CAS Number: 34105-56-1

This technical guide provides a comprehensive overview of 3-Amino-N,N-diethylpropanamide hydrochloride, a chemical compound with potential applications in research and development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 34105-56-1 | [2] |

| Molecular Formula | C₇H₁₇ClN₂O | [2] |

| Molecular Weight | 180.68 g/mol | [2] |

| IUPAC Name | 3-amino-N,N-diethylpropanamide;hydrochloride | |

| SMILES | CCN(CC)C(=O)CCN.Cl | [2] |

| Form | Solid, Crystalline | [1] |

| Purity | Typically available at ≥95% | [2] |

Synthesis

A detailed, experimentally verified synthesis protocol for this compound is not extensively documented in publicly available scientific literature or patents. However, based on the synthesis of structurally related compounds, a potential synthetic pathway can be proposed. The synthesis would likely involve the amidation of a protected β-alanine derivative with diethylamine, followed by deprotection and salt formation.

A generalized synthetic workflow is depicted below. It is important to note that this represents a logical synthetic route, and specific reaction conditions would require experimental optimization.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Applications in Drug Development

Currently, there is a lack of published research detailing the specific applications of this compound in drug development. While its structural motifs, a primary amine and a tertiary amide, are common in pharmacologically active molecules, this particular compound does not appear as a key intermediate or a final drug candidate in the available literature.

The general class of amino acid derivatives and propanamides has been explored in medicinal chemistry. For instance, various propanamide derivatives have been investigated for their potential as selective androgen receptor degraders in the treatment of prostate cancer.[3] However, no direct link or study involving this compound in this or other therapeutic areas has been identified.

Biological Activity and Signaling Pathways

There is no available data in the scientific literature describing the biological activity of this compound or its involvement in any signaling pathways. Biological evaluation of this compound would be a prerequisite for any potential application in drug development.

The logical workflow for evaluating the biological potential of a novel chemical entity like this compound is outlined in the following diagram.

References

- 1. 3-Amino-N,N-diethyl propionamide hydrochloride [cymitquimica.com]

- 2. This compound 95% | CAS: 34105-56-1 | AChemBlock [achemblock.com]

- 3. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

What are the physical properties of 3-Amino-N,N-diethylpropanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N,N-diethylpropanamide hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. This technical guide provides a summary of its known physical properties, a general protocol for its synthesis, and methodologies for the determination of its key physical characteristics. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines confirmed information with established general procedures for analogous compounds.

Chemical Identity and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₇ClN₂O | [1] |

| Molecular Weight | 180.68 g/mol | [1] |

| CAS Number | 34105-56-1 | [1] |

| Appearance | Solid | [2][3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and alcohol solvents. | [4] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 3-chloropropionyl chloride and diethylamine. The following is a general protocol based on standard organic synthesis techniques.

Step 1: Synthesis of 3-Chloro-N,N-diethylpropanamide

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine in an appropriate anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3-chloropropionyl chloride in the same solvent to the stirred diethylamine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude 3-Chloro-N,N-diethylpropanamide.

-

Purify the product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified 3-Chloro-N,N-diethylpropanamide in a suitable solvent (e.g., ethanol).

-

Add an excess of a source of ammonia (e.g., a saturated solution of ammonia in ethanol or aqueous ammonia) to the solution.

-

Heat the reaction mixture in a sealed vessel at an elevated temperature.

-

Monitor the reaction for the consumption of the starting material.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethanol).

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol), until precipitation is complete.

-

Collect the precipitated this compound by filtration.

-

Wash the solid with a cold, anhydrous solvent (e.g., diethyl ether) and dry it under vacuum.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Determination of Physical Properties

Melting Point Determination

The melting point of a solid can be determined using a capillary melting point apparatus.

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.

Solubility Determination

A qualitative assessment of solubility can be performed as follows:

-

To a small test tube, add approximately 10-20 mg of the compound.

-

Add 1 mL of the solvent to be tested (e.g., water, ethanol, dichloromethane, acetone).

-

Agitate the mixture vigorously for 1-2 minutes.

-

Observe if the solid dissolves completely. If it dissolves, the compound is considered soluble in that solvent under these conditions. If it does not dissolve, it is considered insoluble or sparingly soluble.

Experimental Workflow for Physical Property Determination

Caption: General workflow for determining physical properties.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific signaling pathways or biological activities of this compound. Further research is required to elucidate its pharmacological profile and mechanism of action.

Conclusion

This technical guide provides a summary of the known physical properties and general experimental protocols related to this compound. The lack of specific experimental data in the public domain highlights the need for further characterization of this compound to support its potential use in research and drug development. Researchers are encouraged to perform detailed analytical studies to confirm the physical constants and to investigate the biological activity of this molecule.

References

An In-depth Technical Guide on 3-Amino-N,N-diethylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise summary of the known molecular and physical properties of 3-Amino-N,N-diethylpropanamide hydrochloride (CAS No: 34105-56-1). The document collates fundamental data regarding its molecular structure, weight, and other chemical identifiers. It is intended to serve as a foundational reference for researchers and professionals in the fields of chemistry and drug development. It is important to note that publicly available information regarding detailed experimental protocols, biological activities, and associated signaling pathways for this specific compound is limited, suggesting it is primarily utilized as a chemical intermediate.

Molecular Structure and Properties

This compound is the hydrochloride salt of 3-Amino-N,N-diethylpropanamide. The presence of the hydrochloride salt increases the compound's stability and solubility in aqueous solutions.

Molecular Structure:

The 2D structure of the cation of 3-Amino-N,N-diethylpropanamide is as follows, with the hydrochloride being an ionic bond between the amine and the chloride ion.

Caption: 2D molecular structure of the 3-Amino-N,N-diethylpropanamide cation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its corresponding free base.

| Property | This compound | 3-Amino-N,N-diethylpropanamide (Free Base) | Reference(s) |

| IUPAC Name | 3-amino-N,N-diethylpropanamide;hydrochloride | 3-amino-N,N-diethylpropanamide | [1] |

| Molecular Formula | C₇H₁₇ClN₂O | C₇H₁₆N₂O | [1] |

| Molecular Weight | 180.68 g/mol | 144.21 g/mol | [1] |

| CAS Number | 34105-56-1 | 71274-45-8 | [1] |

| Physical Form | Solid, Crystalline | Not Specified | |

| SMILES | CCN(CC)C(=O)CCN.Cl | CCN(CC)C(=O)CCN | [1] |

| InChI Key | LZRWOYMCZBMHKW-UHFFFAOYSA-N | PWFPMYPZAVNQQK-UHFFFAOYSA-N | [1] |

Experimental Protocols

A thorough review of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis of this compound. The compound is commercially available from various suppliers, indicating that synthetic routes exist, but they are not well-documented in public sources. General methods for the synthesis of β-alaninamides often involve the reaction of a corresponding α-amino acid or its ester with cyanoacetic acid followed by catalytic hydrogenation.

Biological Activity and Signaling Pathways

Currently, there is no available information in peer-reviewed literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The hazard information for the free base indicates it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. However, these are general toxicity warnings and do not imply any specific therapeutic or biological function. The absence of such data suggests the compound is not currently a subject of significant biological or pharmaceutical research.

Conclusion

This compound is a chemical compound with well-defined molecular characteristics. While its structure and basic properties are known, there is a notable lack of in-depth research into its synthesis, biological function, and potential applications in drug development. For researchers considering the use of this compound, it is recommended to source it from a commercial supplier and to perform internal validation and characterization, as detailed analytical data is not widely available. Further research would be necessary to elucidate any potential biological activity and to develop detailed experimental protocols.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-N,N-diethylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-Amino-N,N-diethylpropanamide hydrochloride (CAS: 34105-56-1), a compound of interest for various research and development applications. This document details plausible synthetic methodologies, experimental protocols, and the underlying chemical principles.

Introduction

This compound is a chemical intermediate that can be utilized in the synthesis of more complex molecules in pharmaceutical and materials science research. Its structure, featuring a primary amine and a tertiary amide, offers versatile points for chemical modification. This guide outlines two primary, scientifically sound pathways for its synthesis: the Michael addition of diethylamine to acrylamide and the amidation of a β-alanine derivative.

Synthetic Pathways

Two principal synthetic strategies have been identified for the preparation of the target compound. Each route offers distinct advantages and considerations regarding starting material availability, reaction conditions, and potential byproducts.

Route 1: Michael Addition of Diethylamine to Acrylamide

This approach involves the conjugate addition of diethylamine to the α,β-unsaturated carbonyl system of acrylamide. The Michael addition is a well-established method for forming carbon-heteroatom bonds.[1][2] The resulting 3-(diethylamino)propanamide is subsequently converted to its hydrochloride salt.

Route 2: Amidation of a β-Alanine Derivative

This pathway utilizes β-alanine as the starting backbone. The carboxylic acid functionality is first activated, typically by conversion to an ester or an acyl chloride, to facilitate amidation with diethylamine.

-

Sub-route 2a: From β-Alanine Ethyl Ester: β-Alanine can be esterified to β-alanine ethyl ester hydrochloride.[3][4] After neutralization, the free ester reacts with diethylamine, often requiring a catalyst or heating, to form the desired amide.[5][6]

-

Sub-route 2b: From β-Alanine Acyl Chloride: A more reactive approach involves the conversion of N-protected β-alanine to its corresponding acyl chloride, followed by reaction with diethylamine.[7] Subsequent deprotection and salt formation yield the final product.

Experimental Protocols

The following are representative protocols for the synthesis of this compound.

Protocol for Route 1: Michael Addition

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylamide (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Diethylamine: Slowly add diethylamine (1.1 eq) to the stirred solution. The reaction is exothermic and may require cooling to maintain the temperature below 30°C.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess diethylamine.

-

Salt Formation: Dissolve the crude 3-(diethylamino)propanamide in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or diethyl ether) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol for Route 2a: Amidation of β-Alanine Ethyl Ester

-

Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine β-alanine ethyl ester (1.0 eq), diethylamine (2.0-3.0 eq), and a Lewis acid catalyst such as iron(III) chloride (0.15 eq) if necessary.[5]

-

Reaction: Heat the mixture at 80-100°C for 12-24 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

-

Work-up: After cooling to room temperature, dissolve the mixture in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess diethylamine and the catalyst. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification (if necessary): The crude amide can be purified by column chromatography on silica gel.

-

Salt Formation: Follow steps 5 and 6 from Protocol 3.1.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic routes.

Table 1: Reagents for Route 1 (Michael Addition)

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |

| Acrylamide | C₃H₅NO | 71.08 | 1.0 |

| Diethylamine | C₄H₁₁N | 73.14 | 1.1 |

| Hydrochloric Acid | HCl | 36.46 | 1.0 |

Table 2: Reagents for Route 2a (Amidation of Ester)

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |

| β-Alanine Ethyl Ester | C₅H₁₁NO₂ | 117.15 | 1.0 |

| Diethylamine | C₄H₁₁N | 73.14 | 2.0 - 3.0 |

| Iron(III) Chloride (optional) | FeCl₃ | 162.20 | 0.15 |

| Hydrochloric Acid | HCl | 36.46 | 1.0 |

Table 3: Product Characterization

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| This compound | C₇H₁₇ClN₂O | 180.68[8] | White to off-white solid |

Synthesis and Characterization Workflow

The overall process from starting materials to the final, characterized product can be visualized as a logical workflow.

Conclusion

The synthesis of this compound can be effectively achieved through at least two viable synthetic routes. The Michael addition of diethylamine to acrylamide presents a direct and atom-economical approach. Alternatively, the amidation of a β-alanine derivative provides a reliable, albeit potentially more step-intensive, pathway. The choice of method will depend on factors such as starting material availability, cost, and the desired scale of production. The protocols and data presented in this guide provide a solid foundation for researchers to undertake the synthesis of this valuable chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Alanine ethyl ester - Wikipedia [en.wikipedia.org]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-N,N-diethylpropanamide Hydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 3-Amino-N,N-diethylpropanamide hydrochloride (CAS No. 34105-56-1). Due to a notable lack of extensive toxicological data for the hydrochloride salt, this document also includes information on the free base, 3-Amino-N,N-diethylpropanamide (CAS No. 71274-45-8), to provide a more complete safety profile. It is imperative for all personnel handling this chemical to be thoroughly familiar with the information presented herein and in the corresponding Safety Data Sheet (SDS).

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The properties of both the hydrochloride salt and the free base are summarized below.

| Property | This compound | 3-Amino-N,N-diethylpropanamide (Free Base) |

| CAS Number | 34105-56-1 | 71274-45-8 |

| Molecular Formula | C₇H₁₇ClN₂O | C₇H₁₆N₂O |

| Molecular Weight | 180.68 g/mol | 144.21 g/mol |

| Appearance | Solid | No data available |

| Flash Point | Not applicable | No data available |

| Solubility | No data available | No data available |

| Stability | Stable under recommended storage conditions. Avoid moisture. | Stable under recommended storage conditions. |

Hazard Identification and GHS Classification

GHS Classification for 3-Amino-N,N-diethylpropanamide (Free Base) [1]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Pictograms:

Danger

Signal Word: Danger

Toxicological Information

A critical gap in the available literature is the lack of comprehensive toxicological studies for both this compound and its free base. Safety data sheets frequently state that the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]

| Toxicological Endpoint | Data |

| Acute Toxicity (Oral) | No quantitative data (e.g., LD50) available. Classified as harmful if swallowed (for the free base).[1] |

| Acute Toxicity (Dermal) | No data available. |

| Acute Toxicity (Inhalation) | No data available. May cause respiratory irritation (for the free base).[2] |

| Skin Corrosion/Irritation | Causes skin irritation (for the free base).[1] |

| Serious Eye Damage/Irritation | Causes serious eye damage (for the free base).[1] |

| Carcinogenicity | No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[2] |

| Reproductive Toxicity | No data available.[2] |

Experimental Protocols and Workflows

Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. However, based on standard laboratory safety procedures, the following workflows should be implemented.

General Handling Procedure

The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

Caption: A workflow for the safe handling of this compound.

First Aid Response

Immediate and appropriate first aid is crucial in the event of an exposure. The following logical diagram outlines the recommended first aid measures.

Caption: First aid procedures for exposure to this compound.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the chemical and ensure the safety of laboratory personnel.

Handling:

-

Use personal protective equipment (PPE) at all times.[2]

-

Avoid dust formation and inhalation of dust, vapors, mist, or gas.[2]

-

Ensure adequate ventilation, preferably by working in a chemical fume hood.[2]

-

Evacuate personnel to safe areas in case of a spill.[2]

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Avoid moisture.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Hazardous decomposition products include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust/vapors. Ensure adequate ventilation.[2]

-

Environmental Precautions: Do not let the product enter drains.[2]

-

Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel into suitable, closed containers for disposal.[2]

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Conditions to Avoid: Avoid moisture.[2]

-

Incompatible Materials: Acids, acid chlorides, acid anhydrides, and oxidizing agents.[2]

-

Hazardous Decomposition Products: Carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2]

Disposal Considerations

Dispose of this material and its container as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[2]

Conclusion

This compound is a chemical that requires careful handling due to its potential hazards, as indicated by the GHS classification of its free base. The significant lack of comprehensive toxicological data necessitates a cautious approach, and all handling should be performed with the assumption that the compound is hazardous. Adherence to the safety protocols outlined in this guide, in conjunction with the information provided in the manufacturer's SDS, is essential for the protection of all laboratory personnel. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

Spectral Data Analysis of 3-Amino-N,N-diethylpropanamide hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted and expected spectral data for 3-Amino-N,N-diethylpropanamide hydrochloride (CAS RN: 34105-56-1), a compound of interest in pharmaceutical research and development. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside typical Infrared (IR) absorption frequencies for similar aliphatic amides. This guide also outlines standardized experimental protocols for acquiring such data, offering a comprehensive resource for researchers working with this and structurally related compounds.

Chemical Structure and Properties

-

IUPAC Name: 3-amino-N,N-diethylpropanamide;hydrochloride

-

Chemical Formula: C₇H₁₇ClN₂O

-

Molecular Weight: 180.68 g/mol

-

Structure:

Predicted and Expected Spectral Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, expected IR absorption bands, and predicted mass spectrometry fragmentation for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.15 | Triplet | 6H | -N(CH₂CH₃ )₂ |

| ~2.60 | Triplet | 2H | -C(=O)CH₂CH₂ NH₃⁺ |

| ~3.20 | Triplet | 2H | -C(=O)CH₂ CH₂NH₃⁺ |

| ~3.35 | Quartet | 4H | -N(CH₂ CH₃)₂ |

| ~8.0 (broad) | Singlet | 3H | -NH₃⁺ |

Disclaimer: Predicted values are generated based on computational models and may differ from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~13.5 | -N(CH₂CH₃ )₂ |

| ~35.0 | -C(=O)CH₂ CH₂NH₃⁺ |

| ~38.0 | -C(=O)CH₂CH₂ NH₃⁺ |

| ~41.0 | -N(CH₂ CH₃)₂ |

| ~172.0 | C =O |

Disclaimer: Predicted values are generated based on computational models and may differ from experimental results.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, broad | N-H stretch (primary amine salt) |

| ~2970-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (amide I band)[1] |

| ~1550 | Medium | N-H bend (amide II band) |

| ~1460 | Medium | C-H bend (methylene) |

Note: These are typical values for aliphatic amides and primary amine hydrochlorides and may vary slightly for the specific compound.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (for the free base, C₇H₁₆N₂O)

| m/z | Proposed Fragment |

| 144 | [M]⁺ (Molecular ion of the free base) |

| 115 | [M - C₂H₅]⁺ |

| 100 | [M - (CH₃)₂N]⁺ |

| 86 | [CH₂=C(OH)N(C₂H₅)₂]⁺ (McLafferty rearrangement) |

| 72 | [N(C₂H₅)₂]⁺ |

| 58 | [C₂H₅N=CH₂]⁺ |

Note: The mass spectrum of the hydrochloride salt may show the molecular ion of the free base after in-source dissociation. The fragmentation pattern is predicted based on common pathways for aliphatic amides.[2][3][4][5]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.[6]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A higher number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and determine the chemical shifts and multiplicities for all resonances.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.[8]

-

Solid (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[9]

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.[8]

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile/water.[10]

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[11]

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base, [M+H]⁺.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

-

-

Data Acquisition (EI):

-

Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam.

-

Acquire the mass spectrum, which will show the molecular ion (if stable) and various fragment ions.

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

-

Propose structures for the observed fragments to elucidate the compound's structure.[2]

-

Workflow and Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted and expected spectral data for this compound, along with standardized methodologies for their acquisition. While predicted data offers valuable insights for initial characterization, experimental verification remains crucial for definitive structural confirmation and purity assessment. The protocols and data presented herein are intended to support researchers and drug development professionals in their work with this and structurally analogous compounds.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Determining the Solubility of 3-Amino-N,N-diethylpropanamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 3-Amino-N,N-diethylpropanamide hydrochloride in various solvents. In the absence of extensive published quantitative data for this specific compound, this document outlines the critical physicochemical properties, factors influencing solubility, and a detailed experimental protocol based on the widely accepted shake-flask method. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, a critical parameter in drug development and formulation.

Introduction to this compound

This compound is an organic compound with the molecular formula C₇H₁₇ClN₂O.[1][2][3] As a hydrochloride salt of an amino-amide, its solubility is expected to be significantly influenced by the polarity of the solvent and the pH of aqueous solutions. Understanding its solubility profile is essential for a range of applications, including reaction chemistry, purification, and formulation development.

Compound Structure:

-

IUPAC Name: 3-amino-N,N-diethylpropanamide;hydrochloride

Factors Influencing Solubility

The solubility of this compound is governed by several key factors:

-

Solvent Polarity: As a salt, it is anticipated to have higher solubility in polar solvents (e.g., water, methanol, ethanol) compared to non-polar organic solvents. The presence of the charged amine group and the polar amide group facilitates interaction with polar solvent molecules.

-

pH of Aqueous Solutions: The amine group in the molecule is basic. In aqueous solutions, the pH will significantly impact the ionization state of the molecule, thereby affecting its solubility. Generally, the solubility of amine hydrochlorides is higher in acidic to neutral pH ranges.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature. However, this relationship should be determined empirically for each solvent.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can alter the solubility through common ion effects or changes in the solvent's properties.

Solubility of Structurally Similar Compounds

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[6][7][8] It involves equilibrating an excess amount of the solid compound with a solvent over a specified period and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, dichloromethane)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis method.

-

Analyze the filtered supernatant from the equilibrated samples using the same method.

-

-

Data Calculation:

-

Determine the concentration of the dissolved compound in the sample from the calibration curve.

-

The solubility is reported in units such as mg/mL or mol/L.

-

Data Presentation

The following table provides a template for recording and comparing the solubility of this compound in different solvents at a specified temperature.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Acetonitrile | 25 | |||

| Acetone | 25 | |||

| Dichloromethane | 25 |

Conclusion

This technical guide provides a robust methodology for determining the solubility of this compound. By following the detailed experimental protocol, researchers can generate accurate and reliable data that is crucial for informed decision-making in drug development and other scientific applications. The provided framework for data presentation will aid in the systematic comparison of solubility across a range of solvents.

References

- 1. 34105-56-1 | MFCD07366747 | this compound [aaronchem.com]

- 2. rdchemicals.com [rdchemicals.com]

- 3. This compound 95% | CAS: 34105-56-1 | AChemBlock [achemblock.com]

- 4. This compound [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. enamine.net [enamine.net]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

Potential Research Applications of 3-Amino-N,N-diethylpropanamide Hydrochloride: A Technical Guide

Disclaimer: Extensive literature searches for "3-Amino-N,N-diethylpropanamide hydrochloride" and its corresponding CAS number (34105-56-1) did not yield specific published research detailing its biological activity, mechanism of action, or direct applications in drug discovery. The information presented herein is based on the compound's chemical structure and general principles derived from research on structurally related amino amides and N,N-diethylpropanamide derivatives. This guide is intended to provide a speculative framework for potential research applications and methodologies.

Introduction

This compound is a small molecule characterized by a primary amino group, a tertiary amide, and a short aliphatic chain. Its structure suggests potential utility as a chemical building block or scaffold in medicinal chemistry and drug discovery. The presence of both a basic amino group and a polar amide moiety could allow for diverse chemical modifications and interactions with biological targets. This document outlines hypothetical research applications, general experimental protocols, and the chemical properties of this compound to guide future investigations.

Chemical and Physical Properties

The fundamental properties of 3-Amino-N,N-diethylpropanamide and its hydrochloride salt are summarized below. These data are compiled from publicly available chemical databases and supplier information.

| Property | Value | Source |

| IUPAC Name | 3-amino-N,N-diethylpropanamide;hydrochloride | PubChem |

| CAS Number | 34105-56-1 | AChemBlock[1] |

| Molecular Formula | C₇H₁₇ClN₂O | AChemBlock[1] |

| Molecular Weight | 180.68 g/mol | AChemBlock[1] |

| Canonical SMILES | CCN(CC)C(=O)CCN.Cl | AChemBlock[1] |

| Form | Solid | Sigma-Aldrich[2] |

| Purity | Typically ≥95% | AChemBlock[1] |

| InChI Key | LZRWOYMCZBMHKW-UHFFFAOYSA-N | Sigma-Aldrich[2] |

Potential Research Applications

Based on the structural motifs present in this compound, several avenues of research can be hypothesized. The primary amino group serves as a key functional handle for derivatization, while the diethylamide moiety can influence solubility, metabolic stability, and target engagement.

Scaffold for Novel Compound Libraries

The compound is an ideal starting material for the synthesis of diverse chemical libraries for high-throughput screening. The primary amine can be readily modified through various reactions to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

-

Potential Therapeutic Areas:

-

Antimicrobial Agents: Amide derivatives have shown promise as antimicrobial agents. Modifications of the amino group could lead to novel compounds with activity against various bacterial or fungal strains.

-

Analgesics: The α-aminoamide scaffold is a known pharmacophore for sodium ion channel blockers, which have applications in treating neuropathic pain.[3] Derivatization of the core structure could yield new analgesic candidates.

-

Anticancer Agents: The amide linkage is a fundamental component of many biologically active molecules, including some anticancer drugs.[4]

-

Fragment-Based Drug Discovery

As a small molecule, this compound could be used as a fragment in fragment-based drug discovery (FBDD) campaigns. Its ability to form hydrogen bonds via the amide group and potential ionic interactions through the protonated amine could allow it to bind to pockets on protein targets. Hits identified from fragment screening could then be grown or linked to generate more potent leads.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the synthesis and potential evaluation of derivatives of this compound. These are based on standard organic chemistry techniques and common biological assays for related compound classes.

General Synthesis of N-Acyl Derivatives

This protocol describes a general method for the acylation of the primary amino group of this compound.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling agent (e.g., DCC, EDC, HATU)

-

Base (e.g., triethylamine, DIPEA)

-

Anhydrous solvent (e.g., dichloromethane, DMF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) and a coupling agent (1.1 eq) in an anhydrous solvent, add the base (2.2 eq).

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-acyl derivative.

In Vitro Antimicrobial Susceptibility Testing

This protocol outlines a general method for assessing the antimicrobial activity of synthesized derivatives using the broth microdilution method.

Materials:

-

Synthesized compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compounds in the broth medium.

-

Prepare an inoculum of the microbial strain and adjust its concentration to a standard level.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microbes in broth) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration for the specific microbial strain.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizations

The following diagrams illustrate hypothetical workflows and a potential signaling pathway where derivatives of this compound could be investigated.

Caption: A generalized workflow for the synthesis and screening of novel derivatives.

Caption: A hypothetical signaling pathway modulated by a derivative compound.

Conclusion

While there is a notable absence of specific research on this compound in the public domain, its chemical structure presents it as a viable candidate for a building block in the synthesis of novel bioactive compounds. The generalized protocols and hypothetical applications outlined in this guide are intended to serve as a starting point for researchers interested in exploring the potential of this and structurally related small molecules. Future work would be required to synthesize and evaluate derivatives to determine if any possess valuable biological activities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Novel α-Aminoamides Containing an Indole Moiety for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of amide derivatives of nimbolide - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-N,N-diethylpropanamide hydrochloride derivatives and analogs

An In-depth Technical Guide on 3-Amino-N,N-diethylpropanamide Hydrochloride Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, its derivatives, and analogs. It covers their synthesis, biological activities, and potential therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Core Compound Profile

This compound is a chemical entity with the CAS number 34105-56-1 and the molecular formula C7H17ClN2O. It serves as a foundational structure for the development of a variety of derivatives with diverse pharmacological properties.

Synthesis of Derivatives

The synthesis of 3-Amino-N,N-diethylpropanamide derivatives and related amide compounds can be achieved through several established chemical reactions. A general approach involves the coupling of a carboxylic acid with an amine.

General Synthesis Protocol for Amide Derivatives

A common method for forming the amide bond is the reaction of a substituted aniline with an amino acid ester. This one-step reaction typically involves refluxing equimolar quantities of the aniline and the amino acid ester in a solvent such as methanol for several hours. The resulting solid product can then be purified and analyzed.

Another approach involves the use of coupling agents to facilitate the amide bond formation. For instance, a carboxylic acid can be reacted with an amine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with an additive such as 1-hydroxybenzotriazole (HOBt), in an appropriate solvent like anhydrous tetrahydrofuran (THF).

Biological Activities and Therapeutic Potential

Derivatives of 3-Amino-N,N-diethylpropanamide have been investigated for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

Certain analogs of 3-aminopropanamide have demonstrated potential as antimicrobial agents. Studies have shown that some of these compounds can disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. For example, some derivatives have been reported to reduce bacterial viability at concentrations as low as 10 µg/mL, indicating their potential for development as novel antibiotics.[1]

Anticancer Activity and Enzyme Inhibition

A significant area of research for 3-aminopropanamide derivatives is in oncology, particularly as enzyme inhibitors. A series of novel 3-aminopropanamide derivatives have been developed as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).

Several 3-aminopropanamide derivatives have shown potent inhibitory activity against EGFR, including the T790M mutant which is associated with resistance to first-generation EGFR inhibitors. The cytotoxic effects of these compounds have been evaluated in NSCLC cell lines.

Table 1: Cytotoxicity of 3-Aminopropanamide EGFR Inhibitors in NSCLC Cell Lines [2]

| Compound | Cell Line | IC50 (µM) |

| UPR1268 | H1975 | 0.05 ± 0.01 |

| UPR1282 | H1975 | 0.08 ± 0.02 |

| Gefitinib | H1975 | 0.8 ± 0.1 |

| UPR1268 | A549 | 1.5 ± 0.2 |

| UPR1282 | A549 | 2.1 ± 0.3 |

| Gefitinib | A549 | 3.0 ± 0.4 |

| UPR1268 | Calu-1 | 0.9 ± 0.1 |

| UPR1282 | Calu-1 | 1.2 ± 0.2 |

| Gefitinib | Calu-1 | 1.8 ± 0.3 |

Data presented as mean ± standard deviation.

These results indicate that compounds UPR1268 and UPR1282 are significantly more potent than gefitinib in the H1975 cell line, which harbors the EGFR T790M resistance mutation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for EGFR Signaling

This protocol is used to determine the effect of the compounds on the phosphorylation of EGFR and its downstream signaling proteins.

-

Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR, and other downstream targets overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the anticancer 3-aminopropanamide derivatives is the irreversible inhibition of EGFR. This leads to the blockade of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.

Caption: EGFR Signaling Pathway Inhibition.

Experimental and Logical Workflows

The development and evaluation of 3-Amino-N,N-diethylpropanamide derivatives typically follow a structured workflow from synthesis to biological characterization.

Caption: Drug Development Workflow.

This guide highlights the significant potential of 3-Amino-N,N-diethylpropanamide derivatives as a versatile scaffold for the development of new therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully explore their clinical potential.

References

In-depth Technical Guide: Biological Activity of 3-Amino-N,N-diethylpropanamide hydrochloride

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of 3-Amino-N,N-diethylpropanamide hydrochloride

1. Executive Summary

This document provides a comprehensive overview of the currently available scientific literature regarding the biological activity of this compound. Despite a thorough search of scientific databases and publicly available information, there is a significant lack of published research on the specific biological effects, mechanism of action, and pharmacological properties of this compound. The information that is available is primarily limited to its chemical identity and basic physical properties. This guide is intended to summarize the existing data and highlight the absence of in-depth biological studies, thereby identifying a clear gap in the current scientific knowledge.

2. Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information has been aggregated from various chemical supplier databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 34105-56-1 | [1][2][3][4] |

| Molecular Formula | C₇H₁₇ClN₂O | [1][2][3] |

| Molecular Weight | 180.68 g/mol | [1][3][4] |

| IUPAC Name | 3-amino-N,N-diethylpropanamide;hydrochloride | |

| Synonyms | 3-Amino-N,N-diethylpropionamide hydrochloride | [1][4] |

| Physical Form | Solid | [1][4] |

| Purity | Typically ≥95% (as per supplier specifications) | [2] |

3. Review of Biological Activity

A comprehensive search of prominent scientific literature databases, including PubMed, Scopus, and Google Scholar, was conducted to identify studies related to the biological activity of this compound. This search included terms such as "biological activity," "pharmacology," "mechanism of action," "in vitro," and "in vivo" in conjunction with the compound's name and CAS number.

The search did not yield any peer-reviewed articles, patents, or technical reports detailing specific biological or pharmacological effects of this compound. Consequently, there is no quantitative data available, such as IC₅₀, EC₅₀, or Kᵢ values, to present in a tabular format. Furthermore, no information was found regarding its potential therapeutic targets, signaling pathway interactions, or overall mechanism of action.

4. Experimental Protocols

Due to the absence of published experimental studies on the biological activity of this compound, this guide cannot provide detailed methodologies for any key experiments.

5. Signaling Pathways and Experimental Workflows

As no signaling pathways or experimental workflows have been described in the literature for this compound, the creation of corresponding diagrams is not possible at this time.

The current body of scientific knowledge on the biological activity of this compound is exceptionally limited. While its chemical identity is established, its effects on biological systems remain uninvestigated and unreported in publicly accessible literature. This presents a clear opportunity for novel research in the fields of pharmacology and drug discovery.

Future research efforts could focus on:

-

Initial Screening: Performing broad-spectrum in vitro screening assays to identify any potential biological targets or activities (e.g., enzyme inhibition, receptor binding, antimicrobial effects).

-

Mechanism of Action Studies: Should initial screening yield positive results, subsequent studies could elucidate the compound's mechanism of action.

-

In Vivo Efficacy and Toxicology: If a promising in vitro activity is identified, further investigation in animal models would be warranted to assess its efficacy and safety profile.

This document will be updated as new research on the biological activity of this compound becomes available. Researchers and professionals in the field are encouraged to publish their findings to contribute to a greater understanding of this compound.

References

- 1. 3-(tert-butylamino)-N,N-diethylpropanamide | C11H24N2O | CID 13976244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-amino-N,N-diethylpropanamide | C7H16N2O | CID 16793555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 34105-56-1 | AChemBlock [achemblock.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for 3-Amino-N,N-diethylpropanamide Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N,N-diethylpropanamide hydrochloride, a bifunctional organic molecule, presents itself as a versatile building block in the landscape of organic synthesis. Its structure, incorporating both a primary amine and a tertiary amide, allows for a diverse range of chemical transformations. The primary amino group serves as a nucleophilic center, readily participating in reactions such as acylation and alkylation, while the tertiary amide offers a site for potential modifications and influences the molecule's overall solubility and reactivity. The hydrochloride salt form enhances its stability and ease of handling compared to the free base.

These characteristics make this compound a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. It can be utilized to introduce a flexible three-carbon spacer with a terminal diethylamide moiety, a common structural motif in various biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 34105-56-1 |

| Molecular Formula | C₇H₁₇ClN₂O |

| Molecular Weight | 180.68 g/mol |

| Appearance | Solid |

| SMILES | CCN(CC)C(=O)CCN.Cl |

Applications in Organic Synthesis

This compound is primarily utilized as a nucleophilic building block in various organic reactions. The reactivity of the primary amine allows for the facile construction of new carbon-nitrogen and heteroatom-nitrogen bonds.

N-Acylation for the Synthesis of Substituted Amides

The primary amino group of this compound can be readily acylated using a variety of acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction is fundamental for the synthesis of N-substituted β-amino amides, which are important scaffolds in medicinal chemistry.

Logical Workflow for N-Acylation

Application Notes and Protocols for 3-Amino-N,N-diethylpropanamide hydrochloride in Medicinal Chemistry

Topic: 3-Amino-N,N-diethylpropanamide hydrochloride as a Building Block in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry. Its structure, featuring a primary amine and a tertiary amide, allows for diverse chemical modifications, making it a key component in the synthesis of various biologically active compounds. This document provides detailed application notes and experimental protocols for its use, with a primary focus on the synthesis of the well-known antiarrhythmic drug, Procainamide.

Application Note 1: Synthesis of Procainamide, a Class Ia Antiarrhythmic Agent

This compound is a crucial precursor for the synthesis of Procainamide. Procainamide functions as a sodium channel blocker and is used to treat cardiac arrhythmias.[1] The synthesis involves the acylation of the primary amine of a 3-amino-N,N-diethylpropanamide derivative with a substituted benzoyl chloride.

Key Bioactive Molecule: Procainamide

Procainamide, chemically known as 4-amino-N-(2-diethylaminoethyl)benzamide, is a well-established pharmaceutical agent for treating cardiac arrhythmias.[2][3] It is classified as a Class Ia antiarrhythmic agent in the Vaughan Williams classification system.[1]

Mechanism of Action:

Procainamide's primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[4] By binding to the open and inactivated states of the channel, it slows the influx of sodium ions during phase 0 of the cardiac action potential.[5] This action decreases the rate of depolarization, prolongs the action potential duration, and increases the effective refractory period of cardiac muscle, thereby suppressing abnormal heart rhythms.[2][6]

Quantitative Data: Procainamide Activity

| Parameter | Value | Reference |

| Drug Class | Class Ia Antiarrhythmic | [1] |

| Primary Target | Voltage-gated sodium channels (Nav1.5) | [4] |

| Secondary Target | IKr rectifier K+ current | [1] |

| Bioavailability (oral) | 85% | [1] |

| Protein Binding | 15% to 20% | [1] |

| Elimination Half-life | ~2.5 to 4.5 hours | [1] |

| Metabolism | Hepatic (CYP2D6-mediated) | [1] |

| Excretion | Renal | [1] |

| DNA Methyltransferase 1 (DNMT1) Inhibition (Ki) | 7.2 µM | [7] |

Experimental Protocols

Protocol 1: Synthesis of Procainamide from 4-Aminobenzoic Acid

This protocol outlines a common synthetic route to Procainamide, which involves the coupling of a 4-aminobenzoyl derivative with N,N-diethylethylenediamine, a close structural analog of 3-Amino-N,N-diethylpropanamide. The use of the hydrochloride salt of the amine component is standard practice to improve stability and handling.

Materials:

-

4-Aminobenzoic acid

-

Thionyl chloride or Oxalyl chloride

-

N,N-Diethylethylenediamine (structurally related to the topic building block)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Hydrochloric acid (for salt formation)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Activation of 4-Aminobenzoic Acid:

-

In a round-bottom flask, suspend 4-aminobenzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours until the solid dissolves and the evolution of gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain 4-aminobenzoyl chloride hydrochloride as a solid. This intermediate can be used directly in the next step.

-

-

Amide Coupling:

-

Dissolve N,N-diethylethylenediamine in an anhydrous solvent such as dichloromethane in a separate flask, and cool the solution in an ice bath.

-

Add a base, such as triethylamine (2 equivalents), to the solution.

-

Slowly add a solution of the previously prepared 4-aminobenzoyl chloride hydrochloride in the same anhydrous solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with water, a mild aqueous acid solution (e.g., 1M HCl) to remove excess amine, and a mild aqueous base solution (e.g., saturated sodium bicarbonate) to remove unreacted acid chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Procainamide.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

-

Salt Formation (Procainamide Hydrochloride):

-

Dissolve the purified Procainamide base in a suitable solvent like ethanol or isopropanol.

-

Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain Procainamide hydrochloride.

-

Visualizations

Signaling Pathway: Cardiac Action Potential and Procainamide's Site of Action

Caption: Procainamide blocks Na+ channels, affecting Phase 0 of the cardiac action potential.

Experimental Workflow: Synthesis of Procainamide

Caption: General workflow for the synthesis of Procainamide Hydrochloride.

References

- 1. Procainamide - Wikipedia [en.wikipedia.org]

- 2. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Procainamide in ACLS [aclsonline.us]

- 5. m.youtube.com [m.youtube.com]

- 6. drugs.com [drugs.com]

- 7. Procainamide hydrochloride, Sodium channel blocker (CAS 614-39-1) | Abcam [abcam.com]

Application Notes and Protocols for the Incorporation of 3-Amino-N,N-diethylpropanamide Hydrochloride into Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Amino-N,N-diethylpropanamide hydrochloride as a versatile building block in the synthesis of novel chemical entities. The protocols detailed herein are designed to facilitate the incorporation of this scaffold into diverse molecular frameworks, particularly for applications in drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound is a bifunctional molecule featuring a primary amine and a tertiary amide. This unique structure allows for selective chemical modifications, making it a valuable starting material for creating diverse compound libraries. The primary amine serves as a key functional group for forming new chemical bonds, most commonly amide linkages.

A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-amino-N,N-diethylpropanamide;hydrochloride | [1] |

| Molecular Formula | C₇H₁₇ClN₂O | [2] |

| Molecular Weight | 180.68 g/mol | [2] |

| CAS Number | 34105-56-1 | [2] |

| Appearance | White crystalline powder or agglomerates | [3] |

| Solubility | Soluble in water and alcohol solvents | [3] |

General Synthetic Strategy: Amide Bond Formation

The most common and direct application of this compound in synthesizing novel compounds is through the acylation of its primary amine group. This reaction forms a stable amide bond with a carboxylic acid, acyl chloride, or other activated carboxylic acid derivatives. This approach is fundamental in medicinal chemistry for linking different molecular fragments.[4][5]

A general workflow for this synthetic approach is outlined below.

Caption: General workflow for amide bond formation.

Experimental Protocols

This section provides a detailed protocol for a standard amide coupling reaction using this compound and a generic carboxylic acid.

Materials and Reagents

| Reagent | Purity | Supplier |

| This compound | ≥95% | AChemBlock[2] |

| Carboxylic Acid (R-COOH) | ≥98% | Various |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | ≥98% | Various |

| DIPEA (N,N-Diisopropylethylamine) | ≥99% | Various |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Various |

| N,N-Dimethylformamide (DMF), Anhydrous | ≥99.8% | Various |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Various |

| Brine (Saturated aqueous NaCl) | Reagent Grade | Various |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Various |

Protocol: Amide Coupling via HATU Activation

This protocol describes the coupling of a carboxylic acid with 3-Amino-N,N-diethylpropanamide using HATU as the activating agent.

-

Preparation of the Free Amine:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

-

Add DIPEA (2.2 eq) to the solution and stir at room temperature for 15-30 minutes to generate the free amine in situ.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DCM or DMF.

-

Stir the mixture at room temperature for 10-20 minutes.

-

-

Coupling Reaction:

-

Slowly add the activated carboxylic acid solution to the free amine solution.

-

Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-